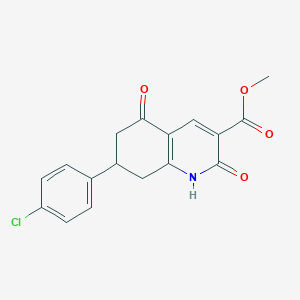

![molecular formula C25H17FN2O5 B4614106 4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)

4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate

Descripción general

Descripción

The compound of interest belongs to a class of chemicals that are significant in medicinal chemistry due to their potential pharmacological properties. Benzothiazoles, pyrimidines, and benzimidazoles, for example, are core structures in many pharmaceuticals, demonstrating a wide range of biological activities (Elgemeie et al., 2020; Sharma et al., 2023).

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, including nucleophilic substitution, condensation with carbonyl compounds, and cyclization processes. Recent advancements in green chemistry have focused on solvent-free conditions, metal-free syntheses, or the use of nanoparticle catalysts (Sharma et al., 2023).

Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed through spectroscopic methods and X-ray crystallography, providing detailed information on the arrangement of atoms and the stereochemistry of the molecule. This information is crucial for understanding the compound's reactivity and properties (Gandhi et al., 2018).

Chemical Reactions and Properties

Compounds with benzothiazole, pyrimidine, and benzimidazole cores are known for their ability to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, which are key for further functionalization and application in medicinal chemistry (Elgemeie et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A study by Desai et al. (2013) discussed the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. These compounds were synthesized using the Knoevenagel condensation method and showed significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in these compounds was found to be essential for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Antitumor Properties

Hutchinson et al. (2001) synthesized and evaluated the in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, highlighting their potent cytotoxic activities in certain human breast cancer cell lines. This study underlined the critical role of fluorination in enhancing the antitumor specificity of these compounds (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Anti-Lung Cancer Activity

Research by Hammam et al. (2005) on novel fluoro-substituted benzo[b]pyrans revealed their anti-lung cancer activity. These compounds, synthesized through various chemical reactions, showed significant anticancer activity at low concentrations compared to a reference drug, indicating their potential as therapeutic agents against lung cancer (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Optical and Electronic Properties

Praveen and Ojha (2014) conducted a study on the optical absorption behavior and spectral shifts of fluorinated liquid crystals, providing insights into their potential applications in ultraviolet and visible light regions. The research highlighted how the introduction of fluorine atoms and various substituents affects the electronic structures and optical properties of these materials (Praveen & Ojha, 2014).

Propiedades

IUPAC Name |

[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17FN2O5/c26-19-10-8-18(9-11-19)24(31)33-20-12-6-16(7-13-20)14-21-22(29)27-25(32)28(23(21)30)15-17-4-2-1-3-5-17/h1-14H,15H2,(H,27,29,32)/b21-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABIKCZUYIPOPD-STZFKDTASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F)/C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-methylphenoxy)hexyl]morpholine](/img/structure/B4614024.png)

![ethyl 2-[({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4614030.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614032.png)

![7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4614034.png)

![5-tert-butyl-7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4614050.png)

![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4614058.png)

![5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614070.png)

![1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4614076.png)

![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)

![6-amino-4-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4614097.png)

![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)

![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614124.png)

![N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)